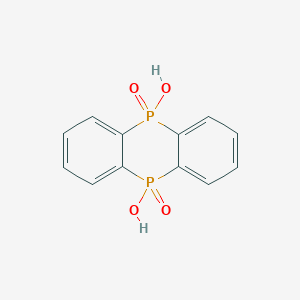![molecular formula C17H17ClO3 B14509814 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid CAS No. 62810-32-6](/img/structure/B14509814.png)
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and a phenoxy group attached to a methylpropanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzyl alcohol to form an ether linkage. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of enzymes or receptors involved in metabolic processes. The compound’s structure allows it to bind to these targets, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Fenofibric acid: A related compound with similar structural features, used primarily as a hypolipidemic agent.
Clofibrate: Another compound with a similar mechanism of action, used to lower cholesterol levels.
Bezafibrate: Similar in structure and function, used to treat hyperlipidemia.
Uniqueness
2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
62810-32-6 |
|---|---|
Fórmula molecular |
C17H17ClO3 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
2-[3-[(4-chlorophenyl)methyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-15-5-3-4-13(11-15)10-12-6-8-14(18)9-7-12/h3-9,11H,10H2,1-2H3,(H,19,20) |
Clave InChI |
NHVJRAUOXTZHNX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=CC(=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




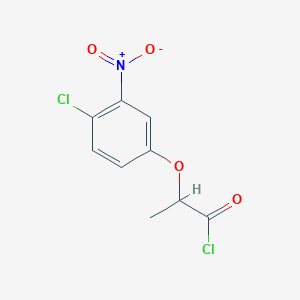
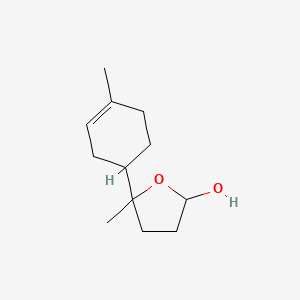
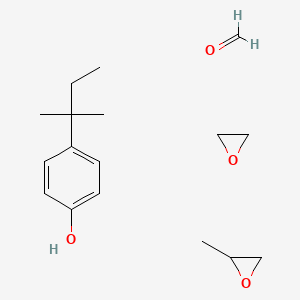
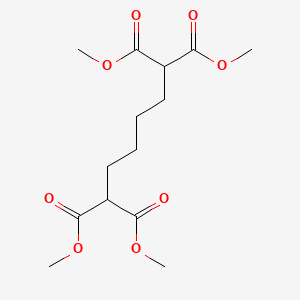


![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)

![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
